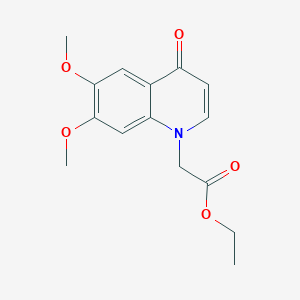

Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

Introduction of the Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Formation of the Ethyl Ester: The ethyl ester group can be introduced through esterification reactions using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, yield, and scalability. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate may have various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biological studies.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry: Utilized in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(4-oxoquinolin-1(4H)-yl)acetate: Lacks the methoxy groups at positions 6 and 7.

6,7-Dimethoxy-4-oxoquinoline: Lacks the ethyl ester group.

Quinoline-4-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester.

Uniqueness

Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate is unique due to the presence of both methoxy groups and the ethyl ester group, which may confer specific chemical and biological properties not found in similar compounds.

Biological Activity

Ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₅H₁₇N₁O₅, with a molecular weight of 291.3 g/mol. The compound features a quinoline moiety with dimethoxy substituents at the 6 and 7 positions, along with an ester functional group. The synthesis typically involves the reaction of a suitable quinoline derivative with ethyl chloroacetate through an acylation mechanism, where the nitrogen atom of the quinoline acts as a nucleophile.

Antimicrobial Properties

Research indicates that compounds with similar quinoline structures exhibit significant antimicrobial activity against various pathogens. The presence of the quinoline core enhances interactions with biological targets such as enzymes and receptors, which may contribute to its efficacy against microbial strains.

Anticancer Activity

This compound has been investigated for its anticancer properties. A study involving hybrid compounds that incorporate quinoline derivatives demonstrated substantial antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells in animal models. The results indicated a complete reduction in tumor cell viability (100%) following treatment with related compounds .

The mechanism of action appears to involve apoptosis induction and antioxidant activity, as evidenced by histopathological examinations and biochemical assays measuring liver and kidney function post-treatment. Notably, these compounds did not exhibit harmful effects on vital organs, suggesting a favorable safety profile .

Study Overview

A significant study evaluated the antitumor activity of ethyl derivatives containing quinoline structures. Mice treated with these compounds showed:

- Complete tumor cell viability reduction : Confirmed through in vivo experiments.

- Enhanced antioxidant capacity : Measured via total antioxidant assays.

- Histological integrity : Liver and kidney tissues showed no pathological changes post-treatment.

Molecular Docking Studies

Molecular docking simulations further elucidated the binding affinity of this compound to specific cancer-related receptors. These studies indicated promising interactions that could inform future drug design efforts targeting similar pathways in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate | Similar quinoline structure with bromine substitution | Enhanced reactivity due to halogen atom |

| Ethyl 2-(6-methyl-4-oxoquinolin-1(4H)-yl)acetate | Methyl group instead of dimethoxy | Potentially different biological activity profile |

| Ethyl 2-(3-methylquinolin-2(1H)-one) | Different positioning of substituents on quinoline | Variation in pharmacological properties |

This table highlights how variations in substituents can influence both chemical reactivity and biological activity.

Properties

Molecular Formula |

C15H17NO5 |

|---|---|

Molecular Weight |

291.30 g/mol |

IUPAC Name |

ethyl 2-(6,7-dimethoxy-4-oxoquinolin-1-yl)acetate |

InChI |

InChI=1S/C15H17NO5/c1-4-21-15(18)9-16-6-5-12(17)10-7-13(19-2)14(20-3)8-11(10)16/h5-8H,4,9H2,1-3H3 |

InChI Key |

HNJMZQOFKRCLHP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=CC(=O)C2=CC(=C(C=C21)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.